molecular formula C4H7N3OS B3384196 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol CAS No. 53249-23-3

4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

Cat. No. B3384196
CAS RN: 53249-23-3
M. Wt: 145.19 g/mol
InChI Key: DKTYXICXRGSHFV-UHFFFAOYSA-N
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Description

4-Ethyl-5-mercapto-4H-1,2,4-triazol-3-ol is a chemical compound with the empirical formula C4H7N3OS. It has a molecular weight of 145.18 . This compound is part of a class of compounds known as 1,2,4-triazoles, which are known for their wide range of biological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol, can be achieved using various methods. One such method involves the use of dl-malic acid under microwave irradiation. The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide has been studied .


Molecular Structure Analysis

The molecular structure of 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .

Scientific Research Applications

Crystal Structure Analysis

The structure of this compound has been determined by means of X-ray diffraction . The compound has weak inter- and intramolecular C–H…N-type hydrogen bonds . This information is crucial for understanding the compound’s physical properties and reactivity.

Anticancer Applications

1,2,4-triazole derivatives, including this compound, have shown promising anticancer activity . They have been evaluated against various human cancer cell lines, and some derivatives have shown cytotoxic activity lower than 12 μM against the Hela cell line .

Antimicrobial Applications

Compounds with the 1,2,4-triazole-3-thiol moiety, such as this compound, have demonstrated comprehensive antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-Inflammatory Applications

1,2,4-triazole derivatives have shown anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Antifungal Applications

These compounds have also demonstrated antifungal activities . This suggests potential use in the treatment of fungal infections.

Anticonvulsant Applications

1,2,4-triazole derivatives have shown anticonvulsant activities . This suggests potential use in the treatment of convulsive disorders.

Antioxidant Applications

These compounds have demonstrated antioxidant activities . This suggests potential use in the prevention of diseases related to oxidative stress.

Antidiabetic Applications

1,2,4-triazole derivatives have shown antidiabetic activities . This suggests potential use in the treatment of diabetes.

properties

IUPAC Name

4-ethyl-5-sulfanylidene-1,2,4-triazolidin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3OS/c1-2-7-3(8)5-6-4(7)9/h2H2,1H3,(H,5,8)(H,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTYXICXRGSHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)NNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368926
Record name 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol

CAS RN

53249-23-3
Record name 4-ethyl-5-mercapto-4H-1,2,4-triazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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